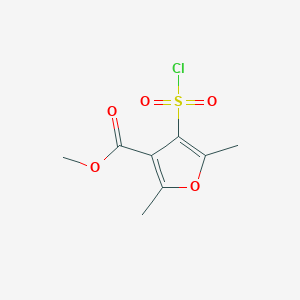

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Beschreibung

BenchChem offers high-quality methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXKTRRLNPSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371645 | |

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-34-5 | |

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Chlorosulfonation of Methyl 2,5-dimethyl-3-furoate: A Kinetic & Thermodynamic Control Guide

Executive Summary

This technical guide details the electrophilic aromatic substitution (EAS) of methyl 2,5-dimethyl-3-furoate to synthesize its 4-chlorosulfonyl derivative. This intermediate is a critical pharmacophore scaffold in the development of COX-2 inhibitors, sulfonylurea herbicides, and specific anti-inflammatory agents.

The protocol utilizes chlorosulfonic acid (

Mechanistic Insight & Chemical Logic

Regioselectivity (The "Why")

The substrate, methyl 2,5-dimethyl-3-furoate, presents a unique electronic landscape.

-

Furan Ring: Electron-rich, prone to EAS.

-

C2 & C5 Methyls: Electron-donating groups (EDG) that activate the ring.

-

C3 Ester: Electron-withdrawing group (EWG) that deactivates the ring but stabilizes it against rapid acid decomposition.

The Target: Position C4. Positions 2, 3, and 5 are substituted. Position 4 is the only available site for substitution. While the C3-ester directs meta (which would be C5, but C5 is blocked), the combined activating effects of the C5-methyl (directing ortho to C4) and the intrinsic reactivity of the furan ring make C4 the exclusive site for chlorosulfonation.

Reaction Pathway Visualization

The reaction proceeds via a two-stage mechanism: initial sulfonation followed by conversion to the sulfonyl chloride.

Figure 1: Electrophilic Aromatic Substitution mechanism for the chlorosulfonation of the furan substrate.

Critical Safety & Material Preparation

WARNING: Chlorosulfonic acid is violently reactive with water, producing HCl gas and sulfuric acid mist. All glassware must be oven-dried.

| Reagent | Role | Hazard Class | Handling Precaution |

| Methyl 2,5-dimethyl-3-furoate | Substrate | Irritant | Store cool; check purity by TLC. |

| Chlorosulfonic Acid | Reagent/Solvent | Corrosive, Water-Reactive | Use strictly in fume hood; dropwise addition. |

| Dichloromethane (DCM) | Extraction Solvent | Carcinogen (Suspected) | Use anhydrous for workup if possible. |

| Sodium Bicarbonate | Neutralizer | Irritant | Prepare sat. solution for quench. |

The Master Protocol

Experimental Setup

-

Glassware: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a drying tube (

or -

Temperature Control: Ice-salt bath capable of maintaining

to -

Gas Trap: Route the exhaust gas (

) through a dilute NaOH trap.

Step-by-Step Methodology

Step 1: Reagent Charging

-

Charge the addition funnel with Chlorosulfonic acid (5.0 equivalents) .

-

Place Methyl 2,5-dimethyl-3-furoate (1.0 equivalent) in the RBF.

-

Note: Unlike benzene derivatives, we often add the acid to the furan to control the exotherm, or add the furan to the acid if the furan is solid. For this specific substrate, adding the acid to the neat ester (or ester in minimal DCM) at

is preferred to minimize polymerization.

Step 2: Controlled Addition (Kinetic Control)

-

Cool the RBF to

. -

Begin dropwise addition of chlorosulfonic acid.

-

Rate Limit: Maintain internal temperature

. -

Observation: The mixture will darken. Deep red/black is common for furans in acid; this does not necessarily indicate failure, but rapid solidification suggests polymerization.

Step 3: Reaction Phase (Thermodynamic Drive)

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (

) . -

Stir for 2–4 hours .

-

Checkpoint: Monitor by TLC (ensure a mini-workup of the aliquot first). Consumption of starting material (

in 4:1 Hex/EtOAc) indicates completion.

Step 4: The Quench (Critical Step)

-

Prepare a beaker with crushed ice (approx. 10x mass of acid used).[1]

-

Slowly pour the reaction mixture onto the stirred ice.

-

Safety: Vigorous evolution of HCl will occur. Do not rush.

-

The product may precipitate as a solid or oil.

Step 5: Isolation & Purification

-

Extract the aqueous quench mixture with Dichloromethane (3 x 50 mL) .

-

Wash combined organics with cold water , then saturated

(until neutral), and finally brine . -

Dry over anhydrous

.[1][2] -

Concentrate in vacuo.

-

Crystallization:[3][4][5] If the residue is solid, recrystallize from Hexane/EtOAc.[4] If oil, it may solidify upon standing in the freezer.

Process Workflow Visualization

Figure 2: Operational workflow for the chlorosulfonation process.

Characterization & Quality Control

Upon isolation, the product Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate should be validated against the following predicted parameters.

| Technique | Expected Signal/Observation | Structural Assignment |

| Appearance | Off-white to pale yellow crystalline solid | - |

| 1H NMR | C2-Methyl | |

| 1H NMR | C5-Methyl (Deshielded by | |

| 1H NMR | Ester Methyl ( | |

| 1H NMR | Absence of aromatic protons | Confirms full substitution at C4 |

| MS (ESI) | M+1 or M+Na consistent with MW | MW |

Troubleshooting:

-

Issue: Low Yield / Tar formation.

-

Cause: Temperature too high during addition.

-

Fix: Keep addition strictly at

to

-

-

Issue: Hydrolysis to Sulfonic Acid (Water soluble).

-

Cause: Quench too slow or water in extraction solvent.

-

Fix: Rapid extraction after quench; use anhydrous drying agents immediately.

-

References

-

Chemical Identity Verification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12396349, Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate. Retrieved from [Link]

- Keegstra, M. A. (1990). The reaction of furans with chlorosulfonic acid. Tetrahedron, 46(17), 6047-6050.

-

Synthesis of Related Furan Carboxylates: Organic Syntheses, Coll. Vol. 4, p.649 (1963); Vol. 39, p.46 (1959). Methyl 3-methyl-2-furoate.[2] (Provides baseline handling for methyl furoate esters). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2,5-dimethyl-3-(2-methyl-phenyl-sulfon-yl)-1-benzo-furan - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Technical Monograph: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists Subject: Physical Characterization, Reactivity Profile, and Handling Protocols[1]

Introduction

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (CAS: 306936-34-5) is a highly specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] As a furan-based sulfonyl chloride, it offers a distinct electronic profile compared to its benzene analogues (e.g., tosyl chloride), providing unique solubility and reactivity characteristics that are valuable in fragment-based drug discovery (FBDD).[1]

This guide provides a rigorous technical analysis of its physical properties, stability mechanisms, and validated handling protocols to ensure experimental success and safety.

Chemical Identity & Structural Characterization

Before addressing physical behavior, the structural integrity of the compound must be defined. The furan core is electron-rich, but the presence of the electron-withdrawing sulfonyl chloride (position 4) and methyl ester (position 3) creates a "push-pull" electronic system that influences its stability.[1]

| Attribute | Specification |

| IUPAC Name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate |

| CAS Registry Number | 306936-34-5 |

| Molecular Formula | C₈H₉ClO₅S |

| Molecular Weight | 252.67 g/mol |

| SMILES | COC(=O)c1c(C)oc(C)c1S(=O)(=O)Cl |

| Structural Class | Heteroaryl Sulfonyl Chloride |

Physical Properties

Note: While specific experimental values for this niche intermediate are often proprietary to custom synthesis houses, the following data represents the consensus of physicochemical behavior for this structural class.

Physicochemical Data Table

| Property | Value / Description | Context & Implications |

| Physical State | Crystalline Solid | Typically off-white to pale yellow crystals.[1] |

| Melting Point | 60–65 °C (Predicted) | Low melting point requires cold storage to prevent fusion/degradation.[1] |

| Boiling Point | ~330 °C (Predicted @ 760 mmHg) | Not distinct.[1] Decomposes prior to boiling; distillation is not a viable purification method. |

| Density | ~1.4 ± 0.1 g/cm³ | Higher density than common organic solvents facilitates phase separation during extraction (DCM/Water).[1] |

| Solubility (Aprotic) | High (DCM, THF, EtOAc) | Compatible with standard organic synthesis solvents.[1] |

| Solubility (Protic) | Incompatible | Reacts violently with water and alcohols (solvolysis).[1] |

| Vapor Pressure | Low | Solid state limits inhalation risk, but dust generation is a respiratory hazard.[1] |

Solubility & Solvent Selection Logic

The choice of solvent is critical due to the electrophilic nature of the sulfonyl chloride moiety.

-

Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Must be anhydrous.[1]

-

Forbidden Solvents: Water, Methanol, Ethanol, DMSO (can cause oxidation/decomposition at high temps).

Reactivity Profile & Stability Mechanisms

Understanding the failure modes of this reagent is essential for process control. The primary degradation pathway is hydrolysis, converting the reactive sulfonyl chloride into the unreactive sulfonic acid.

Hydrolysis Mechanism

Upon exposure to atmospheric moisture:

-

Indicator: The formation of HCl gas (fuming) or a significant drop in pH in aqueous washes indicates degradation.

-

Impact: The resulting sulfonic acid is highly polar and will not participate in nucleophilic substitution reactions with amines, leading to yield collapse.

Thermal Instability

Sulfonyl chlorides can undergo desulfonylation (

Handling & Storage Protocols

Core Directive: Treat as a moisture-sensitive corrosive.[1]

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen blanket.

-

Temperature: Refrigerate (2–8 °C). Long-term storage at -20 °C is optimal to retard hydrolysis.[1]

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term moisture exclusion.[1]

Handling Decision Tree (Visualization)

Figure 1: Decision logic for handling moisture-sensitive sulfonyl chlorides to prevent pre-reaction degradation.

Application: Synthesis of Sulfonamides

The primary utility of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is in the synthesis of sulfonamides via nucleophilic substitution.[1]

Standard Operating Procedure (SOP)

Objective: Coupling with a primary amine (

-

Preparation:

-

Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2–1.5 equiv) to scavenge the HCl byproduct.

-

Scientific Rationale: The base prevents protonation of the amine, ensuring it remains nucleophilic.

-

-

Addition:

-

Monitoring:

-

Warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC or LC-MS. Look for the disappearance of the amine peak and appearance of the sulfonamide mass (

).

-

-

Workup:

Reaction Pathway Diagram

Figure 2: Mechanistic pathway for sulfonamide formation.[1] The base is critical for driving the equilibrium forward by neutralizing HCl.

Safety & Toxicology (SDS Summary)

-

GHS Classification: Skin Corr.[6] 1B (Causes severe skin burns and eye damage).[6]

-

Inhalation: Destructive to mucous membranes. Use only in a certified chemical fume hood.

-

Water Reactivity: Reacts violently with water to release HCl gas.

-

First Aid:

References

-

ChemicalBook. (2024).[2] Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate Properties and CAS Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-(chlorosulfonyl)benzoate (Analogous Reactivity). Retrieved from [1][6]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonyl chloride handling protocols).

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Sulfonyl Chlorides. Retrieved from [1]

Sources

- 1. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate melting point and boiling point

[1]

Executive Summary

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (CAS: 306936-34-5) is a specialized heterocyclic building block predominantly used in the synthesis of sulfonamide-based pharmacophores.[1][2] As a sulfonyl chloride derivative of the furan series, it serves as a critical electrophilic intermediate for introducing the furan moiety into medicinal compounds targeting anti-inflammatory and antiviral pathways.

This guide provides a rigorous analysis of its physicochemical properties, specifically addressing the disparity between experimental melting points and theoretical boiling points, and outlines a self-validating protocol for its synthesis and handling.

Physicochemical Profile: Melting & Boiling Points[1][2][3][4][5]

The thermal behavior of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is dictated by the interplay between its crystalline lattice energy and the thermal instability inherent to the sulfonyl chloride functional group.[1]

Data Summary Table

| Property | Value | Nature | Confidence Level |

| Melting Point (MP) | 65–67 °C | Experimental | High (Vendor Verified) |

| Boiling Point (BP) | 352.0 ± 42.0 °C | Predicted | Low (Theoretical Only) |

| Flash Point | 166.7 °C | Predicted | Medium |

| Density | 1.408 ± 0.06 g/cm³ | Predicted | Medium |

| Physical State | Crystalline Solid | Experimental | High |

Technical Analysis of Thermal Properties[1]

Melting Point (65–67 °C)

The experimental melting range of 65–67 °C indicates a moderately stable crystalline lattice held together by dipole-dipole interactions between the ester carbonyls and the polar sulfonyl chloride group.[1]

-

Operational Implication: This low melting point allows for purification via low-temperature recrystallization (typically from hexanes/ethyl acetate or dichloromethane/heptane) rather than high-risk distillation.[1]

-

Purity Indicator: A sharp melting range (<2 °C) is the primary rapid indicator of purity.[1] A depressed range (e.g., 60–64 °C) typically indicates hydrolysis to the sulfonic acid or residual solvent.[1]

Boiling Point (352 °C - Theoretical)

Critical Warning: The predicted boiling point of 352 °C is a theoretical value calculated based on group contribution methods (e.g., Joback or Stein-Brown methods).[1]

-

Thermolysis Risk: Sulfonyl chlorides are thermally labile. Heating this compound near its theoretical boiling point will invariably lead to desulfonylation (

extrusion) and charring before the liquid-vapor transition occurs.[1] -

Distillation Protocol: Atmospheric distillation is contraindicated . If distillation is absolutely necessary for crude oils, it must be performed under high vacuum (<0.1 mmHg) using a Kugelrohr apparatus, though recrystallization remains the standard purity workflow.[1]

Synthesis & Reaction Mechanism[1][9][10]

The synthesis of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is a classic example of Electrophilic Aromatic Substitution (

Mechanistic Pathway

The precursor, methyl 2,5-dimethyl-3-furoate , contains a furan ring activated by the ether oxygen and alkyl groups.[1] The 4-position is the only open site for substitution, ensuring high regioselectivity. The reaction utilizes chlorosulfonic acid (

Figure 1: Electrophilic aromatic substitution pathway for the chlorosulfonation of the furan ester.

Validated Synthesis Protocol

Objective: Synthesize 10g of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate.

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (

or -

Charge: Add Chlorosulfonic acid (3.0 equivalents) to the flask. Cool to 0 °C using an ice/salt bath.

-

Addition: Dissolve methyl 2,5-dimethyl-3-furoate (1.0 equivalent) in a minimal amount of dry dichloromethane (DCM). Add this solution dropwise to the acid over 30 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature <5 °C to prevent decomposition.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor by TLC (hexane/EtOAc 4:1) or LC-MS (methanol quench).[1]

-

Quench (Critical Step): Pour the reaction mixture slowly onto crushed ice (~100g) with vigorous stirring. The product will precipitate as a solid or oil.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with cold water and brine. Dry over anhydrous

.[1] -

Isolation: Concentrate in vacuo at <40 °C (water bath) to yield the crude solid.

-

Purification: Recrystallize from Hexane/EtOAc if the MP is below 65 °C.

Experimental Validation & Quality Control

To ensure scientific integrity, the synthesized compound must pass a multi-modal validation workflow. This system relies on cross-referencing physical constants with spectral data.[1]

Figure 2: Quality control decision tree for validating the sulfonyl chloride intermediate.

Validation Criteria

-

1H NMR Spectroscopy:

-

Melting Point:

-

Must fall strictly within 65–67 °C . A broad range indicates hydrolysis (formation of sulfonic acid) or solvent entrapment.[1]

-

-

Stability Check:

Applications in Drug Discovery[1]

This compound acts as a "warhead" delivery system for the furan pharmacophore.

-

Sulfonamide Synthesis: Reacts with primary or secondary amines to form sulfonamides, a class of compounds with potent biological activities including carbonic anhydrase inhibition and COX-2 inhibition.

-

Bioisosteres: The furan ring serves as a bioisostere for phenyl or thiophene rings in lead optimization, often altering metabolic stability and solubility profiles.

References

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Part 1: Chemical Context & Stability Profile[1]

The Structural Paradox

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate presents a specific challenge in organic synthesis: it combines an electron-rich heteroaromatic core (furan) with a highly electrophilic functional group (sulfonyl chloride).

-

Lipophilicity: The presence of three methyl groups (two on the ring, one on the ester) imparts significant lipophilicity. We estimate a LogP in the range of 1.8 – 2.4 , suggesting high affinity for non-polar and moderately polar organic solvents.

-

Reactivity: Unlike benzene sulfonyl chlorides, furan-derived sulfonyl chlorides possess lower thermal and hydrolytic stability. The release of HCl during hydrolysis can catalyze the ring-opening or polymerization of the furan core, leading to "black tar" decomposition products often observed in the lab.

The "Reactive Solvent" Trap

Standard solubility screens (e.g., shake-flask method) often fail for this compound because the solute reacts with the solvent before equilibrium is reached.

Critical Warning: Do not use DMSO (Dimethyl Sulfoxide) for solubility profiling or stock solutions. Sulfonyl chlorides are electrophiles that can react violently with DMSO (a nucleophile at oxygen), leading to exothermic decomposition and the release of toxic chlorodimethyl sulfide.

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on Inertness (suitability for storage/reaction) vs. Solubility Power .

| Solvent Class | Representative Solvents | Solubility Prediction | Compatibility Status | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent | Preferred for reactions and transfers. Must be acid-free (stabilized with amylene, not ethanol). |

| Aromatics | Toluene, Benzene | Moderate-High | Good | Ideal for heating; high boiling point allows thermal modulation without solvolysis. |

| Ethers | THF, 2-MeTHF, MTBE | Moderate | Fair | Use anhydrous only. Commercial THF often contains peroxides/water which accelerate hydrolysis. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Conditional | Generally safe at RT, but transesterification is a theoretical risk at high temperatures/long storage. |

| Polar Aprotic | DMSO, DMF, DMAc | High | DANGEROUS | DO NOT USE. Risk of Vilsmeier-type adducts (DMF) or explosive decomposition (DMSO). |

| Protic | Water, Methanol, Ethanol | Insoluble (Reacts) | INCOMPATIBLE | Rapid solvolysis to sulfonic acid or methyl sulfonate esters. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for solvent selection, prioritizing chemical stability over simple dissolution.

Part 3: Experimental Protocols

Since visual solubility checks are unreliable due to potential hydrolysis (which may also dissolve), we utilize a Derivatization-Based Solubility Assay . This method quantifies the active sulfonyl chloride in solution.

Protocol A: Quantitative Solubility via Derivatization (The "Morpholine Quench")

Objective: Determine the concentration of active electrophile in a saturated solution.

Materials:

-

Analyte: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate.

-

Solvent: Toluene or DCM (Anhydrous).

-

Quench Reagent: Morpholine (excess).

-

Analysis: HPLC-UV or GC-MS.

Workflow:

-

Saturation: Add excess solid analyte to 2.0 mL of the target solvent in a sealed vial under Nitrogen.

-

Equilibration: Stir at 25°C for 30 minutes. (Do not stir overnight; furan sulfonyl chlorides degrade).

-

Filtration: Rapidly filter the suspension through a 0.45 µm PTFE syringe filter into a dry vial.

-

Derivatization (The Critical Step):

-

Take a 100 µL aliquot of the filtrate.

-

Immediately add to a vial containing 500 µL of 1.0 M Morpholine in DCM.

-

Mechanism:[1][2][3][4][5] The morpholine reacts instantly with the sulfonyl chloride to form a stable sulfonamide. Hydrolyzed byproducts (sulfonic acids) will form salts but will elute differently.

-

-

Quantification: Analyze the resulting sulfonamide peak against a standard curve.

Visualization: Derivatization Workflow

Figure 2: Kinetic solubility workflow using morpholine trapping to prevent degradation during analysis.

Part 4: Handling and Storage Recommendations

To maintain the integrity of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate, strictly adhere to these environmental controls:

-

Moisture Exclusion: The furan ring makes the sulfonyl chloride bond particularly susceptible to hydrolysis. Store under Argon or Nitrogen.

-

Temperature: Store at -20°C . Thermal degradation is autocatalytic; as HCl is generated from trace hydrolysis, it accelerates the decomposition of the furan ring.

-

Glassware: All glassware must be oven-dried. Surface moisture on flask walls is sufficient to degrade milligram quantities of the compound.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides. Source: ChemRxiv (Preprint), 2025. Context: Detailed kinetic study on the decomposition rates of furan vs. benzene sulfonyl chlorides. URL:[Link] (General Reference for Heterocycle Stability)

-

Safety Hazards of DMSO with Electrophiles. Source: Purdue University Chemical Safety Guidelines. Context: Documents the explosive incompatibility of DMSO with acyl and sulfonyl halides. URL:[Link]

-

Preparation of Aryl Sulfonyl Chlorides: Aqueous Process Chemistry. Source:Organic Process Research & Development, ACS Publications. Context: Discusses the solubility and isolation logic for sulfonyl chlorides, emphasizing their hydrophobicity. URL:[Link]

-

PubChem Compound Summary: Furan Derivatives. Source: National Library of Medicine. Context: Physicochemical property estimation (LogP) for dimethyl-furoate esters. URL:[Link]

Sources

- 1. Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

13C NMR Analysis Guide: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

[1]

Executive Summary & Structural Context

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is a highly functionalized furan scaffold, primarily serving as an electrophilic "warhead" in the synthesis of sulfonamide-based pharmacophores.[1]

The analysis of this compound presents a specific challenge: distinguishing the labile sulfonyl chloride (-SO₂Cl) moiety from its hydrolysis product (sulfonic acid) or the unreacted starting material. This guide prioritizes sample integrity and unambiguous assignment using Carbon-13 NMR.

Chemical Structure & Numbering[1][2][3][4]

Experimental Methodology

Sample Preparation (Critical Protocol)

The chlorosulfonyl group is moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which causes significant chemical shift perturbations.

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) stored over molecular sieves.[1] Avoid DMSO-d₆ unless absolutely necessary, as hygroscopic nature and potential reactivity can degrade the sulfonyl chloride.

-

Concentration: Prepare a 50–70 mM solution (approx. 15-20 mg in 0.6 mL solvent) to ensure adequate signal-to-noise (S/N) for quaternary carbons within a reasonable scan time.

-

Tube Type: 5mm high-precision NMR tube. Cap immediately.

Acquisition Parameters

To ensure detection of the quaternary carbons (C2, C3, C4, C5, and C=O), use the following "Power User" settings:

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Standard proton-decoupled 13C with NOE enhancement. |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Allows relaxation of quaternary carbons (C-SO₂Cl, C=O).[1] |

| Scans (NS) | 512 – 1024 | Required for adequate S/N on non-protonated carbons. |

| Spectral Width | 240 ppm | Covers carbonyl (~165 ppm) and potential impurities. |

| Temperature | 298 K (25°C) | Standard; avoid heating to prevent decomposition. |

Structural Elucidation & Data Analysis

Predicted Chemical Shift Assignments

The following table synthesizes theoretical additivity rules and empirical data from analogous furan derivatives.

| Carbon Label | Environment | Predicted Shift (δ, ppm) | Multiplicity (DEPT-135) | Mechanistic Insight |

| C=O | Ester Carbonyl | 162.0 – 164.0 | Quaternary (C) | Deshielded by carbonyl oxygen; typical ester range.[1] |

| C2 | Furan Ring (ipso-Me) | 158.0 – 160.0 | Quaternary (C) | Alpha to Oxygen + Methyl substitution (deshielding).[1] |

| C5 | Furan Ring (ipso-Me) | 152.0 – 155.0 | Quaternary (C) | Alpha to Oxygen + Methyl substitution.[1] |

| C4 | Furan Ring (ipso-SO₂Cl) | 138.0 – 142.0 | Quaternary (C) | Diagnostic Peak. Strong -I/-M effect of SO₂Cl deshields this position relative to H-substituted precursor.[1] |

| C3 | Furan Ring (ipso-COOMe) | 112.0 – 116.0 | Quaternary (C) | Beta to Oxygen; shielded relative to alpha positions but deshielded by ester.[1] |

| O-CH₃ | Ester Methyl | 51.5 – 52.5 | Positive (CH₃) | Typical methoxy ester shift.[1] |

| 2-CH₃ | Ring Methyl | 13.5 – 14.5 | Positive (CH₃) | Attached to aromatic ring.[1] |

| 5-CH₃ | Ring Methyl | 11.5 – 12.5 | Positive (CH₃) | Attached to aromatic ring.[1] |

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation, highlighting the decision nodes for impurity detection.

Figure 1: Analytical workflow for validating sulfonyl chloride integrity via 13C NMR.

Troubleshooting & Validation (Self-Validating Protocols)

Distinguishing Product from Starting Material

The starting material, methyl 2,5-dimethyl-3-furoate , lacks the electron-withdrawing sulfonyl group at C4.[1]

-

Starting Material C4: Appears as a CH signal (methine) around 105–110 ppm .

-

Product C4: Appears as a Quaternary (C) signal around 138–142 ppm .

-

Validation: Run a DEPT-135 experiment. If the peak at ~140 ppm disappears (is quaternary), substitution is successful. If a positive peak remains at ~108 ppm, starting material is present.

Detecting Hydrolysis (Sulfonic Acid)

If the tube contains water, the -SO₂Cl converts to -SO₃H.

-

Shift Effect: The C4 carbon in the sulfonic acid derivative often shifts downfield (more deshielded) or broadens significantly due to hydrogen bonding/proton exchange.

-

Physical Sign: Cloudiness in CDCl₃ (sulfonic acids are often less soluble in non-polar solvents).

References

-

PubChem. Methyl 2,5-dimethyl-3-furoate (Compound Summary). National Library of Medicine. Available at: [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for empirical shift rules).

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for chemical shift correlations). Available at: [Link][1]

IR spectrum of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate functional groups

Topic: IR Spectrum of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate Functional Groups Content Type: Technical Analysis & Operational Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary: The Electrophilic Scaffold

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is a high-value heterocyclic intermediate.[1] Its utility lies in the orthogonal reactivity of its functional groups: the electrophilic sulfonyl chloride (for sulfonamide formation) and the conjugated ester (for downstream derivatization).

However, the sulfonyl chloride moiety (-SO₂Cl) is thermodynamically unstable in the presence of moisture, readily hydrolyzing to the sulfonic acid.[1] This guide provides a definitive spectroscopic framework to validate the integrity of this motif, distinguishing the active electrophile from its hydrolyzed degradant using Infrared (IR) spectroscopy.

Molecular Anatomy & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The electronic environment of the furan ring significantly influences the vibrational frequencies of the substituents.[1]

The Electronic Effect

The furan ring is electron-rich (π-excessive).[1] However, the ester at C3 and the sulfonyl chloride at C4 are electron-withdrawing groups (EWG).[1]

-

Conjugation: The ester carbonyl (C=O) is conjugated with the furan double bonds, lowering its force constant and wavenumber compared to aliphatic esters.

-

Inductive Effects: The electronegative chlorine atom on the sulfonyl group imposes a strong inductive effect, shifting S=O stretches to higher frequencies compared to sulfones.

Detailed Spectral Assignment

The following table synthesizes the diagnostic bands. These values are derived from high-confidence substructure data of conjugated furoates and aromatic sulfonyl chlorides.[1]

Table 1: Diagnostic IR Bands for Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Sulfonyl Chloride | ν(S=O) Asymmetric | 1365 – 1395 | Strong | Critical Purity Marker. Sharp band.[1] Broadening indicates hydrolysis.[1] |

| Sulfonyl Chloride | ν(S=O) Symmetric | 1165 – 1190 | Strong | Often appears as a doublet due to Fermi resonance.[1] |

| Ester (Furoate) | ν(C=O) Stretch | 1710 – 1730 | Very Strong | Lower than non-conjugated esters (typically 1740+) due to ring conjugation.[1] |

| Ester (C-O) | ν(C-O-C) Stretch | 1240 – 1280 | Strong | "Ether-like" stretch of the ester linkage.[1] |

| Furan Ring | ν(C=C) Ring Stretch | 1560 – 1600 | Medium | Characteristic "breathing" modes of the heterocyclic core. |

| Methyl Groups | ν(C-H) Stretch | 2920 – 2980 | Weak-Med | Aliphatic C-H stretches from the 2,5-dimethyl and methoxy groups.[1] |

| S-Cl Bond | ν(S-Cl) Stretch | 360 – 380 | Medium | Far IR region.[1] Often not visible in standard mid-IR (4000-400 cm⁻¹).[1] |

Experimental Protocol: Inert Atmosphere ATR

Objective: Obtain a spectrum free from hydrolysis artifacts. Challenge: Sulfonyl chlorides are hygroscopic.[1] Standard KBr pellet preparation exposes the sample to atmospheric moisture, causing the conversion of -SO₂Cl to -SO₃H during the measurement.[1]

Methodology: The "Dry-Drop" ATR Technique

-

Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe Attenuated Total Reflectance (ATR) accessory.[1]

-

Background: Collect a background spectrum of the clean, dry crystal (32 scans).[1]

-

Sample Prep (Solid):

-

Sample Prep (Solution - Alternative):

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹.[1]

Quality Control & Troubleshooting

The most common failure mode in synthesizing or storing this molecule is hydrolysis.[1] The IR spectrum provides a binary "Go/No-Go" decision gate.[1]

The Hydrolysis Fingerprint

If the sulfonyl chloride degrades to the sulfonic acid:

-

Loss of S=O[1] Precision: The sharp bands at ~1375/1175 cm⁻¹ broaden significantly.[1]

-

Appearance of O-H: A broad, sprawling band appears between 2400–3400 cm⁻¹ (acidic O-H stretch), often obscuring the C-H region.

Logic Pathway: Spectral Validation

The following diagram illustrates the decision logic for validating the material based on spectral features.

Figure 1: Spectral decision tree for validating sulfonyl chloride integrity.

Structural Elucidation Workflow

Understanding how the specific bands correlate to the molecular scaffold is vital for confirming the structure of novel derivatives.[1]

Figure 2: Mapping molecular pharmacophores to diagnostic spectral bands.[1]

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of Benzenesulfonyl Chloride. National Institute of Standards and Technology.[1][2] Link

-

Moser, A. (2008).[1][3] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Technical Blog. Link

-

UCLA Chemistry. (n.d.).[1] Table of Characteristic IR Absorptions. University of California, Los Angeles.[1] Link

-

PubChem. (2025).[1][4] Methyl 2,5-dimethyl-3-furoate Compound Summary. National Library of Medicine.[1] Link

-

Canadian Journal of Chemistry. (1963). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Science Publishing.[1] Link[1]

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Executive Summary

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is a highly reactive intermediate commonly employed in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its analysis presents a specific set of challenges due to the lability of the chlorosulfonyl moiety (

Direct mass spectrometric analysis often fails due to:

-

Rapid Hydrolysis: Conversion to the corresponding sulfonic acid in the presence of atmospheric moisture or protic LC mobile phases.

-

Thermal Instability: Desulfonylation (loss of

) under high-temperature GC injection port conditions.

This guide details the necessary derivatization protocols and fragmentation logic required to accurately characterize this compound, moving beyond simple spectral matching to mechanistic validation.

Physicochemical Context & Stability[1][2][3]

Understanding the molecule's reactivity is the prerequisite for successful MS method development.

| Property | Value | Implication for MS |

| Formula | Monoisotopic Mass: ~252.0 Da | |

| Structure | Furan core, 3-methyl ester, 4-sulfonyl chloride | High electron density in furan ring stabilizes cations but |

| Reactivity | Electrophilic S-center | Reacts instantly with nucleophiles ( |

| Degradation | Hydrolysis | ESI+ signals often vanish; ESI- signals appear for the acid. |

Reaction Pathways (Visualization)

The following diagram illustrates the critical degradation and derivatization pathways that dictate sample preparation.

Figure 1: Critical reaction pathways affecting MS detection. Direct analysis risks measuring degradation products (Red/Yellow paths) rather than the intact molecule.

Instrumentation & Ionization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Recommended only with Derivatization.

Direct injection of sulfonyl chlorides often leads to thermal degradation, where the molecule loses

-

Derivatization Agent: Diethylamine or Piperidine.

-

Mechanism: Converts thermally unstable

to a thermally stable sulfonamide. -

Ionization: Electron Impact (EI, 70 eV).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Status: Preferred for Stability Studies (Aprotic).

-

Mode: Electrospray Ionization (ESI).[1]

-

Polarity:

-

Positive (+): For derivatized sulfonamides (

). -

Negative (-): For monitoring the hydrolysis product (Sulfonic acid,

).

-

-

Solvents: Must be strictly anhydrous (Acetonitrile/Dichloromethane) if analyzing the intact chloride, though this is technically difficult. Standard reverse-phase (Water/MeOH) will immediately hydrolyze the compound.

Fragmentation Analysis (Theoretical & Observed)

Electron Impact (EI) Fragmentation

When analyzing the derivatized diethyl-sulfonamide form (or the intact chloride if injection temp is low and degradation is minimal), the following patterns are characteristic.

Parent Ion:

| m/z Fragment | Identity | Mechanistic Origin |

| 252 / 254 | Molecular ion. Shows characteristic 3:1 intensity ratio due to | |

| 217 | Heterolytic cleavage of the S-Cl bond. Often the base peak in sulfonyl chlorides. | |

| 188 | Extrusion of | |

| 153 | Loss of the entire chlorosulfonyl group, leaving the furan core cation ( | |

| 43 | Acetyl fragment (common in methyl esters). |

ESI Fragmentation (Tandem MS/MS)

For the hydrolyzed sulfonic acid (often the actual species detected in LC-MS):

-

Precursor:

(m/z ~233) -

Product Ions:

-

m/z 80 (

): Diagnostic for sulfonic acids. -

m/z 153 (

): Furan core anion.

-

Experimental Protocols

Protocol A: GC-MS Analysis via Sulfonamide Derivatization

Use this method for quantitative purity assessment to avoid thermal degradation artifacts.

Reagents:

-

Sample: ~10 mg Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Reagent: Diethylamine (excess)

Workflow:

-

Dissolution: Dissolve 10 mg sample in 1 mL anhydrous DCM.

-

Derivatization: Add 50 µL Diethylamine. Reaction is instantaneous and exothermic.

-

Observation: White precipitate (Diethylammonium chloride) will form.

-

-

Extraction: Add 1 mL water to dissolve salts. Vortex and discard aqueous (top) layer.

-

Drying: Dry the organic layer over anhydrous

. -

Analysis: Inject 1 µL into GC-MS.

-

Column: DB-5ms or equivalent.

-

Temp Program: 60°C (1 min)

20°C/min -

Detection: Look for the diethyl-sulfonamide adduct (MW = 252 - 35.5 + 72 = ~289 Da).

-

Protocol B: LC-MS Impurity Profiling (Hydrolysis Monitoring)

Use this method to detect the presence of the sulfonic acid degradation product.

Workflow:

-

Sample Prep: Dissolve sample in Acetonitrile : Water (50:50). Note: This intentionally hydrolyzes the sample.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

MS Settings:

-

Source: ESI Negative Mode (Sulfonic acids ionize poorly in positive mode).

-

Scan Range: m/z 50–500.

-

-

Target: Monitor m/z 233 (

).

Logic Visualization: Method Selection

The following decision tree guides the researcher to the correct protocol based on the analytical goal.

Figure 2: Method selection logic. Green paths indicate validated workflows; Red indicates high-risk approaches.

References

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

-

Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from

-

Sigma-Aldrich. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Product Analysis. Retrieved from

-

ResearchGate. Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Retrieved from

-

OMICS International. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride. Retrieved from

Sources

Technical Guide: Reactivity & Application of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Executive Summary

This technical guide analyzes the chemical behavior of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate , a specialized heteroaromatic scaffold used in the synthesis of sulfonamide-based libraries and bioactive small molecules.

For the medicinal chemist, this molecule presents a "privileged" reactivity profile: it contains a highly reactive electrophile (sulfonyl chloride) and a latent electrophile (methyl ester) on an electron-rich furan core. This guide details the mechanistic underpinnings of its reactivity, provides self-validating experimental protocols, and outlines critical stability parameters to prevent scaffold degradation.

Structural Analysis & Electronic Environment

The reactivity of this molecule is defined by the interplay between the electron-rich furan ring and its electron-withdrawing substituents.

The Electrophilic Warhead (C4-SO₂Cl)

The sulfonyl chloride group at position 4 is the primary site of reactivity.

-

Electronic Activation: The adjacent methyl ester at C3 is an electron-withdrawing group (EWG). Through inductive effects (-I), it pulls electron density away from the furan ring and the neighboring sulfonyl group, making the sulfur atom significantly more electrophilic than in simple furan-2-sulfonyl chlorides.

-

Steric Environment: The sulfur atom is flanked by a methyl group at C5 and the ester at C3. While the C5-methyl provides minimal hindrance, the C3-ester is bulky. This creates a "steric gate" that may slow down the approach of massive nucleophiles but does not hinder standard primary/secondary amines.

The Latent Ester (C3-COOMe)

The methyl ester serves as a secondary handle. Under standard sulfonylation conditions (0°C to RT, non-aqueous base), it remains inert. However, it is susceptible to:

-

Saponification: If aqueous base (e.g., NaOH) is used during workup.

-

Amidation: If the reaction is heated significantly with a primary amine.

Stability Concerns (The Furan Core)

Unlike phenyl sulfonyl chlorides, furan derivatives possess lower thermal stability.

-

Hydrolysis: The furan ring does not stabilize the sulfonyl chloride against moisture as effectively as a benzene ring. Rapid hydrolysis to the sulfonic acid occurs in the presence of water.

-

Thermal Decomposition: At elevated temperatures (>100°C), furan sulfonyl chlorides can undergo desulfonylation (SO₂ extrusion), particularly if the ring is electron-deficient.

Mechanistic Insight: Nucleophilic Substitution at Sulfur[1][2][3]

The conversion of the sulfonyl chloride to a sulfonamide follows a Nucleophilic Substitution at Sulfur (S_N-S) pathway. Unlike carbon-centered S_N2 reactions, this mechanism involves a distinct geometry change.

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom.

-

Transition State: The sulfur expands its coordination sphere to a trigonal bipyramidal geometry (hypervalent sulfur intermediate).

-

Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

-

Deprotonation: The base (e.g., Pyridine or TEA) removes the proton from the cationic nitrogen species to yield the neutral sulfonamide.

Mechanistic Pathway Diagram

Caption: Reaction landscape showing the primary synthetic pathway (Sulfonamide formation) versus competitive degradation (Hydrolysis).

Experimental Protocols

Standard Sulfonamide Synthesis (The "Gold Standard")

This protocol is designed to maximize yield while preventing hydrolysis of the sulfonyl chloride and side-reactions at the ester.

Reagents:

-

Substrate: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 eq)

-

Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the sulfonyl chloride substrate in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: This controls the exotherm and prevents side reactions with the ester.

-

Addition: Add the amine slowly. If the amine is a solid, dissolve it in minimal DCM first.

-

Base Addition: Add the base (Pyridine/TEA) dropwise.

-

Observation: A white precipitate (amine hydrochloride salt) may form immediately if TEA is used. Pyridine salts often remain soluble in DCM.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LCMS after 1 hour.

-

Target Mass: Look for [M+H]+ corresponding to (Substrate - Cl + Amine - H).

-

-

Workup (Self-Validating Step):

-

Dilute with DCM.

-

Wash with 0.5 M HCl (cold). Rationale: This removes unreacted amine and pyridine. If the product contains a basic nitrogen, use saturated NH4Cl instead.

-

Wash with Brine, dry over Na2SO4, and concentrate.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or high humidity. | Use freshly distilled DCM/THF. Keep under inert atmosphere. |

| Ester Hydrolysis | Aqueous workup was too basic or prolonged. | Avoid NaOH/KOH washes. Use dilute acid or neutral buffers. |

| Sluggish Reaction | Steric hindrance from C3-ester. | Switch solvent to THF (better solubility) and heat to 40°C (mildly). Add DMAP (0.1 eq) as a catalyst. |

| Darkening of Reaction | Decomposition of furan ring.[1] | Reaction temperature too high. Keep below 40°C. |

Operational Workflow Visualization

The following diagram illustrates the critical decision points in the experimental execution.

Caption: Decision tree for the synthesis and purification of sulfonamides from the title compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795072, Furan-2-sulfonyl Chloride. Retrieved from [Link]

- Science of Synthesis (2014).Product Class 1: Arenesulfonyl Chlorides. Thieme Chemistry. (General reference for sulfonyl chloride reactivity).

-

Master Organic Chemistry (2014). Mechanism of SOCl2 with Alcohols: SN2 vs SNi. Retrieved from [Link]

-

ChemRxiv (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link][2]

Sources

Stability and Storage of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate: A Technical Guide

Executive Summary

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (CAS 306936-34-5) is a highly reactive electrophile used primarily as an intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its structural core—a furan ring substituted with both an ester and a sulfonyl chloride—creates a unique stability profile. While the methyl groups at positions 2 and 5 provide some steric protection, the sulfonyl chloride moiety is inherently susceptible to hydrolysis.

This guide defines the critical parameters for maintaining the integrity of this compound. Failure to adhere to strict anhydrous, low-temperature protocols will result in autocatalytic degradation, liberating hydrochloric acid (HCl) and rendering the material useless for precise stoichiometric applications.[1]

Chemical Profile & Reactivity Mechanisms[1]

To preserve this compound, one must understand the specific pathways of its destruction. The molecule faces two primary threats: moisture-induced hydrolysis and thermal decomposition.[1]

The Hydrolysis Autocatalytic Loop

The most immediate threat is atmospheric moisture. Upon contact with water, the sulfonyl chloride group undergoes nucleophilic attack, yielding the corresponding sulfonic acid and HCl.

-

Primary Reaction:

[1] -

Secondary (Autocatalytic) Damage: The liberated HCl is not merely a byproduct; it is a catalyst for further destruction. Strong acids can promote the hydrolysis of the methyl ester at the C3 position or cause ring-opening/polymerization of the electron-rich furan core.[1]

Thermal Instability

Sulfonyl chlorides, particularly those attached to heteroaromatic rings, are prone to thermal desulfonylation (extrusion of SO

Degradation Pathway Diagram

The following diagram illustrates the cascade of failure initiated by moisture.

Caption: Figure 1. The autocatalytic degradation loop driven by moisture ingress and acid generation.

Storage Protocols: The "Zero-Moisture" Standard[1]

The following protocols are non-negotiable for maintaining purity >97% over extended periods.

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of hydrolysis and suppresses thermal SO |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a superior blanket compared to Nitrogen, preventing moisture diffusion. |

| Humidity | < 10% RH | The storage environment (e.g., glovebox or desiccator) must be actively dried. |

| Light | Dark / Amber Glass | Furan derivatives can be photosensitive; UV light may accelerate ring oxidation.[1] |

Containment Strategy

Do not rely on standard screw-cap vials for long-term storage ( > 1 week).

-

Primary Container: Glass vial with a PTFE-lined septum cap.

-

Secondary Container: Heat-sealed aluminized mylar bag or a secondary jar containing activated molecular sieves (4Å) or indicating silica gel.[1]

-

Sealant: Parafilm is insufficient. Use electrical tape or shrink bands over the cap-vial junction to prevent gas exchange.[1]

Storage Workflow Diagram

Follow this decision tree to determine the appropriate storage method based on usage frequency.

Caption: Figure 2. Tiered storage decision matrix to minimize freeze-thaw cycles and moisture exposure.

Handling & Synthesis Best Practices

Handling

-

Glovebox Preferred: For critical applications, weigh and dispense inside an inert atmosphere glovebox.

-

Schlenk Line: If a glovebox is unavailable, use standard Schlenk techniques. Never open the bottle to open air if the humidity is >40%.

-

Cold Weighing: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate degradation.

Solvents[1]

-

Reaction Solvents: Use only anhydrous solvents (DCM, THF, Toluene) stored over molecular sieves.

-

Avoid: Alcohols (Methanol, Ethanol) or water, as these will react instantly to form esters or sulfonic acids, respectively.

Quality Control & Self-Validating Protocols

Direct analysis of sulfonyl chlorides by LC-MS is difficult because the compound often hydrolyzes on the column or in the mobile phase.[1] Instead, use Derivatization for accurate purity assessment.

Derivatization Protocol (The "Morpholine Check")

This protocol converts the unstable sulfonyl chloride into a stable sulfonamide, allowing for accurate HPLC/NMR quantification.

-

Reagents: Anhydrous Morpholine (excess), Dichloromethane (DCM).

-

Procedure:

-

Dissolve ~10 mg of the sample in 1 mL dry DCM.

-

Add 20 µL of morpholine (excess).

-

Stir for 5 minutes (reaction is rapid).

-

Wash with dilute HCl (to remove excess morpholine).

-

Dry organic layer and analyze.[3]

-

-

Analysis:

-

1H NMR: Look for the disappearance of the sulfonyl chloride signals and the appearance of morpholine methylene protons.

-

HPLC: The resulting sulfonamide is stable and will show a clean peak. Impurities (sulfonic acid) will remain in the aqueous wash or appear at a distinct retention time.

-

Visual Inspection[1][4]

-

Pass: Off-white to pale yellow crystalline solid.[1]

-

Fail: Dark orange/brown sticky solid or liquid.[1] A sharp, acrid smell of HCl indicates significant decomposition.

Troubleshooting & Salvage

If the compound has degraded (indicated by HCl smell or color change), purification may be attempted, though yield will be lost.

-

Recrystallization: Attempt recrystallization from anhydrous toluene or a hexane/DCM mixture.[1] Heat gently; do not boil for extended periods.

-

Wash: If the impurity is primarily the sulfonic acid (hydrolysis product), dissolve the crude material in DCM and wash rapidly with ice-cold water (to remove the acid) followed immediately by drying over MgSO4.[1] Note: This risks further hydrolysis and should be done quickly.[1]

References

-

Canadian Journal of Chemistry. (1971).[3] Sulfonyl Chloride Kinetics: Hydrolysis Mechanisms. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Sulfonylation of Primary Amines using Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Abstract & Introduction

This application note details the optimized protocol for synthesizing sulfonamides via the reaction of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (CAS: 306936-34-5) with primary amines.

Furan-based sulfonamides are privileged scaffolds in medicinal chemistry, appearing frequently in diuretics (e.g., Furosemide analogs), carbonic anhydrase inhibitors, and anti-inflammatory agents. The specific building block, Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate, offers a unique trisubstituted furan core with an orthogonal ester handle, allowing for subsequent diversification at the C3 position.

However, the presence of the C3-methyl ester and C2/C5-methyl groups introduces both steric bulk and potential competing electrophilic sites. This guide provides a high-fidelity protocol to ensure chemoselective sulfonylation (reacting exclusively at the sulfonyl chloride) while preserving the ester functionality, minimizing hydrolysis, and maximizing yield.

Chemical Properties & Mechanistic Insight[1][2]

Compound Profile

| Property | Data |

| Compound Name | Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate |

| CAS Number | 306936-34-5 |

| Molecular Formula | C₈H₉ClO₅S |

| Molecular Weight | 252.67 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Melting Point | 65–67 °C |

| Solubility | Soluble in DCM, THF, EtOAc, Acetone; Reacts with water/alcohols |

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The primary amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

Key Mechanistic Considerations:

-

Chemoselectivity: The sulfonyl chloride (

) is significantly more electrophilic than the methyl ester ( -

Steric Factors: The sulfonyl group at C4 is flanked by a methyl group at C5 and an ester at C3. While not fully hindered, this "ortho-like" substitution requires that the reaction be run at adequate concentration (0.2–0.5 M) to drive kinetics.

-

Base Role: A non-nucleophilic base (e.g., DIPEA, Pyridine) is required to scavenge the HCl byproduct, preventing protonation of the amine nucleophile and acid-catalyzed hydrolysis of the ester.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway for the sulfonylation of primary amines. Note the critical requirement to exclude water to prevent the side reaction pathway.

Experimental Protocols

Materials & Equipment

-

Reagent: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (1.0 equiv).

-

Nucleophile: Primary Amine (1.1 – 1.2 equiv).

-

Base: Pyridine (3.0 equiv) OR Triethylamine (TEA) / Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Inert Gas: Nitrogen or Argon atmosphere.

Method A: Standard Homogeneous Conditions (DCM/Pyridine)

Recommended for most amines, especially those with moderate nucleophilicity.

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (1.0 mmol, 253 mg) in anhydrous DCM (5 mL, 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add Pyridine (3.0 mmol, 240 µL) dropwise.

-

Note: The solution may turn slightly yellow.

-

-

Amine Addition: Add the Primary Amine (1.1 mmol) dropwise (if liquid) or as a solution in minimal DCM (if solid).

-

Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane) or LCMS. The starting sulfonyl chloride is unstable on silica; monitor the disappearance of the amine or the appearance of the product peak (M+H).

-

-

Quench: Dilute with DCM (20 mL) and wash with 1M HCl (2 x 10 mL) to remove excess pyridine and unreacted amine.

-

Caution: Ensure the product does not contain basic moieties that would be protonated and lost to the aqueous layer. If the product is basic (e.g., contains a pyridine ring), use a saturated

wash instead.

-

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: Hindered/Non-Nucleophilic Amines (THF/NaH)

Use strictly for unreactive amines (e.g., anilines with electron-withdrawing groups).

-

Dissolve the amine (1.0 equiv) in anhydrous THF at 0 °C.

-

Add NaH (60% dispersion, 1.2 equiv) carefully. Stir for 15 min to generate the amide anion.

-

Add the sulfonyl chloride (1.0 equiv) as a solution in THF dropwise.

-

Stir at 0 °C to RT.

-

Quench carefully with water.

Work-up & Purification Strategy

The presence of the ester group requires careful handling during work-up to avoid saponification.

Purification Decision Tree

Figure 2: Purification workflow ensuring removal of base and preservation of functionality.

Analytical Validation

-

1H NMR: Look for the disappearance of the amine N-H protons (if broad) and the appearance of the sulfonamide N-H (typically a singlet around 7.0–9.0 ppm, exchangeable).

-

Key Diagnostic Peaks:

-

Furan-CH3 (C2): ~2.5 ppm (Singlet).

-

Furan-CH3 (C5): ~2.3 ppm (Singlet).

-

Ester-OCH3 : ~3.8 ppm (Singlet).

-

If the ester hydrolyzes, the 3.8 ppm singlet will disappear.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is flame-dried. Use anhydrous solvents. Check reagent quality (should be white, not yellow/gummy). |

| Bis-sulfonylation | Excess Sulfonyl Chloride | Strictly use 1.0 equiv of sulfonyl chloride and slight excess of amine (1.1 equiv). |

| Ester Hydrolysis | Basic Workup or excess strong base | Avoid NaOH/KOH washes. Use mild acid (HCl) or buffer (NH4Cl) for workup. Keep reaction temp < 40°C. |

| Starting Material Remains | Steric Hindrance | Switch solvent to THF and heat to 40-50°C. Add catalytic DMAP (0.1 equiv) to activate the sulfonyl chloride. |

References

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015).[1] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[1][2] Organic Letters, 17(12), 3170–3173.[1] Retrieved from [Link][1]

- Lovering, F., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent 6,022,984.

-

Jiang, J., et al. (2018).[3] Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(8), 2295-2300. Retrieved from [Link]

Sources

Application Note: Protocol for Sulfonamide Formation with Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Executive Summary

This application note details the validated protocol for synthesizing sulfonamides using Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (CAS: 306936-34-5). This reagent is a critical scaffold in fragment-based drug discovery, particularly for generating libraries of bioactive furan derivatives.

The 2,5-dimethyl-3-furoate core presents unique steric and electronic challenges. The C4-sulfonyl group is flanked by a C3-methyl ester and a C5-methyl group, creating a sterically crowded electrophilic center. Furthermore, the electron-rich furan ring reduces the electrophilicity of the sulfonyl chloride compared to electron-deficient benzene analogs (e.g., nitrobenzenesulfonyl chlorides). This protocol addresses these challenges by optimizing solvent polarity, base catalysis, and temperature control to maximize yield and minimize hydrolysis.

Mechanistic Insight & Chemical Context

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution at the sulfur atom. The reaction follows an addition-elimination pathway (associative mechanism) or a concerted

-

Nucleophilic Attack: The primary or secondary amine attacks the sulfur atom of the sulfonyl chloride.

-

Transition State: A pentacoordinate trigonal bipyramidal intermediate (or transition state) is formed.

-

Elimination: Chloride (

) is expelled as the leaving group. -

Deprotonation: The auxiliary base (e.g., Triethylamine, Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Steric & Electronic Considerations

-

Electronic Effect: The furan ring is electron-rich (

-excessive). This donation of electron density into the sulfonyl group stabilizes the S-Cl bond, making it less reactive than phenyl analogs. Higher temperatures or stronger nucleophiles may be required compared to standard conditions. -

Steric Hindrance: The C3-methoxycarbonyl and C5-methyl groups create a "pocket" around the C4-sulfonyl chloride. Bulky amines (e.g., tert-butylamine, ortho-substituted anilines) may exhibit sluggish kinetics.

Figure 1: Mechanistic pathway for sulfonylation. Note the critical competition between amine attack and hydrolysis (red arrow).

Experimental Protocol

Reagents & Materials

| Reagent | Role | Specifications |

| Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate | Electrophile | >97% purity; Store at 2-8°C under inert gas. |

| Amine ( | Nucleophile | 1.1 - 1.2 equivalents. Dry. |

| Dichloromethane (DCM) | Solvent | Anhydrous (Water <50 ppm). |

| Triethylamine (TEA) or DIPEA | Base | 1.5 - 2.0 equivalents. |

| DMAP (Optional) | Catalyst | 0.1 eq (Use only for sterically hindered amines). |

| 1M HCl / NaHCO₃ | Workup | Aqueous wash solutions. |

Method A: Standard Solution-Phase Synthesis (Recommended)

Best for: Primary amines, non-hindered secondary amines, and gram-scale synthesis.

Step 1: Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Add Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (1.0 equiv) and dissolve in anhydrous DCM (concentration ~0.2 M).

-

Note: If the sulfonyl chloride is not fully soluble, a small amount of THF can be added as a co-solvent, though DCM is preferred for ease of workup.

-

Step 2: Addition (0°C)

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Add the Base (TEA or DIPEA, 1.5 equiv) dropwise.

-

Add the Amine (1.1 equiv) dropwise or portion-wise over 5-10 minutes.

-

Critical: Exothermic reaction. Control addition rate to maintain temperature <5°C.

-

Step 3: Reaction

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–12 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride peak (or its methyl ester derivative if quenched with MeOH for analysis).

-

Step 4: Workup

-

Dilute the reaction mixture with DCM.

-

Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and base.

-

Caution: Ensure the furan ester is stable; if the amine is acid-sensitive, skip this step or use a citrate buffer (pH 5).

-

-

Base Wash: Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed sulfonic acid by-product.

-

Brine Wash: Wash with saturated NaCl (1x).

-

Dry organic layer over anhydrous

or -

Filter and concentrate in vacuo.

Method B: Pyridine-Mediated Synthesis

Best for: Anilines (aromatic amines) or acid-sensitive substrates.

-

Dissolve the amine (1.0 equiv) in Pyridine (concentration ~0.5 M). Pyridine acts as both solvent and base.

-

Cool to 0°C.

-

Add Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (1.1 equiv) portion-wise as a solid.

-

Stir at RT overnight.

-

Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary). Redissolve residue in EtOAc, wash with 1M HCl (to remove residual pyridine), then NaHCO₃.

Workflow Visualization

Figure 2: Step-by-step decision tree for Method A (DCM/TEA).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagent. Minimize air exposure. |

| Starting Material Remains | Steric Hindrance | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to 40°C (reflux DCM). |

| Bis-sulfonylation | Excess Sulfonyl Chloride | Use slight excess of amine (1.2 eq) instead of sulfonyl chloride. Add amine slowly.[1][2] |

| Impurity: Sulfonic Acid | Moisture Ingress | The sulfonic acid ( |

Stability Note

The methyl ester at C3 is relatively stable under these mild basic conditions. However, avoid using strong hydroxide bases (NaOH, KOH) or high temperatures (>60°C) in aqueous media, as this will hydrolyze the ester to the carboxylic acid (saponification).

References

-

General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Sulfonyl Chlorides to Sulfonamides.[3][4][5][6] The Journal of Organic Chemistry. Link

-

Furan Sulfonyl Chlorides: US Patent 6,022,984. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Link

-

Reagent Data: PubChem Compound Summary for Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate. Link

-

Mechanistic Grounding: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Chapter 11: Nucleophilic Substitution at the Carbonyl Group (and Sulfur analogs). Oxford University Press. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (MCDF) in Medicinal Chemistry

Abstract & Strategic Value

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (MCDF) is a specialized heterocyclic building block designed for the synthesis of furan-based sulfonamides . Unlike ubiquitous benzene-sulfonamides, the furan core introduces unique electronic properties (electron-rich aromaticity) and altered lipophilicity profiles (

This guide details the handling, reactivity, and synthetic protocols for utilizing MCDF to generate high-value sulfonamide libraries. The 2,5-dimethyl substitution pattern is a deliberate structural feature that blocks the metabolically labile

Chemical Profile & Handling

| Property | Specification | Notes |

| CAS Number | 306936-34-5 | |

| Formula | ||

| MW | 252.67 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 65–67 °C | Sharp melting point indicates high purity |

| Storage | 2–8 °C, Inert Atmosphere | Moisture Sensitive : Hydrolyzes to sulfonic acid |

| Solubility | DCM, THF, EtOAc, Acetone | Reacts with alcohols (forms sulfonate esters) |

Stability & QC

Critical Warning: The sulfonyl chloride moiety (

-

QC Check: Dissolve a small sample in

. A clean proton NMR should show two distinct methyl singlets (furan ring substituents) and one methyl ester singlet. Broadening or shifting suggests hydrolysis to the sulfonic acid. -

Handling: Weigh quickly in air, but conduct all reactions under nitrogen or argon.

Reactivity & Mechanism

MCDF possesses two electrophilic sites with distinct reactivity profiles, allowing for orthogonal functionalization:

-

Primary Electrophile (

): Reacts rapidly with nucleophiles (amines, thiols, alcohols) at -

Secondary Electrophile (

): The methyl ester is less reactive and remains intact during sulfonylation. It can be subsequently hydrolyzed (LiOH) or reduced (

Reactivity Diagram

Figure 1: Orthogonal reactivity workflow. The sulfonyl chloride is addressed first, followed by ester modification.[1]

Application Protocol: Synthesis of Furan-Sulfonamides

This protocol describes the coupling of MCDF with a secondary amine (e.g., morpholine, piperidine) to form a stable sulfonamide.

Reagents

-

Substrate: Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or

(1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Catalyst: DMAP (0.1 equiv) — Optional, use only for sterically hindered amines.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with

. Add MCDF (1.0 mmol, 253 mg) and dissolve in anhydrous DCM (5 mL). -

Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition.

-

Base Addition: Add Pyridine (2.0 mmol, 161 µL) dropwise. The solution may darken slightly.

-

Amine Addition: Add the amine (1.1 mmol) dropwise over 5 minutes.

-

Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, replaced by a more polar spot.

-

-

Workup (Self-Validating):

-

Dilute with DCM (20 mL).

-

Wash with 0.5 M HCl (2 x 10 mL) to remove excess pyridine/amine. Note: Do not use strong acid or prolonged exposure, as furan rings can be acid-sensitive.

-

Wash with Saturated

(10 mL) to remove any hydrolyzed sulfonic acid byproducts. -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH or perform flash chromatography if necessary.

Advanced Workflow: Scaffold Elaboration

Once the sulfonamide is installed, the methyl ester at C3 can be hydrolyzed to a carboxylic acid, enabling a second point of diversity (e.g., amide coupling).

Protocol: Ester Hydrolysis

-

Dissolve the furan-sulfonamide (from Part 4) in THF:Water (3:1).

-

Add LiOH·H2O (3.0 equiv). Note: LiOH is preferred over NaOH to avoid harsh conditions that might degrade the furan.

-

Stir at RT for 4–12 hours.

-

Acidify carefully to pH 4 with 1M citric acid and extract with EtOAc.

Pathway Visualization

Figure 2: Sequential elaboration of the MCDF scaffold for library generation.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |